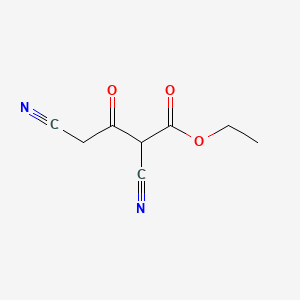
5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyl-uridine-3'-O-succinate, triethylamine salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “MFCD30475571” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields, including chemistry, biology, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD30475571” involves a series of chemical reactions under controlled conditions. The exact synthetic route can vary, but it typically includes the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on their reactivity and availability.
Reaction Conditions: The reactions are carried out under specific conditions, such as temperature, pressure, and pH, to ensure the desired product is formed. Catalysts may be used to enhance the reaction rate and yield.
Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
Industrial Production Methods: In an industrial setting, the production of “MFCD30475571” is scaled up to meet demand. This involves optimizing the reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: “MFCD30475571” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, leading to the formation of different oxidation states.
Reduction: Reduction reactions involve the gain of electrons, often using reducing agents such as hydrogen or metal hydrides.
Substitution: In substitution reactions, one functional group in the molecule is replaced by another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reducing Agents: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are frequently used.
Catalysts: Catalysts like palladium on carbon, platinum, and nickel are employed to facilitate various reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce lower oxidation state products.
Applications De Recherche Scientifique
“MFCD30475571” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, helping to form complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and pathways.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug development and disease treatment.
Industry: In industrial applications, “MFCD30475571” is used in the production of various materials and chemicals, contributing to advancements in manufacturing and technology.
Mécanisme D'action
The mechanism by which “MFCD30475571” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular functions and biochemical processes. The exact mechanism can vary depending on the context of its use, such as in biological systems or chemical reactions.
Comparaison Avec Des Composés Similaires
“MFCD30475571” can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups include “Compound A,” “Compound B,” and “Compound C.”
Uniqueness: What sets “MFCD30475571” apart is its specific reactivity and applications, which may differ from those of similar compounds. For example, it may have unique catalytic properties or biological activities that make it particularly valuable in certain contexts.
Propriétés
Formule moléculaire |
C41H51N3O11 |
|---|---|
Poids moléculaire |
761.9 g/mol |
Nom IUPAC |
4-[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-4-oxobutanoic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C35H36N2O11.C6H15N/c1-43-25-13-9-23(10-14-25)35(22-7-5-4-6-8-22,24-11-15-26(44-2)16-12-24)46-21-27-31(48-30(41)18-17-29(39)40)32(45-3)33(47-27)37-20-19-28(38)36-34(37)42;1-4-7(5-2)6-3/h4-16,19-20,27,31-33H,17-18,21H2,1-3H3,(H,39,40)(H,36,38,42);4-6H2,1-3H3/t27-,31-,32-,33-;/m1./s1 |
Clé InChI |
NSOHGEALAZXRED-JLUFNGKWSA-N |
SMILES isomérique |
CCN(CC)CC.CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC(=O)CCC(=O)O |
SMILES canonique |
CCN(CC)CC.COC1C(C(OC1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC(=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-6-[(2E)-2-(quinolin-2-ylmethylidene)hydrazinyl]pyrimidin-5-amine](/img/structure/B14888287.png)

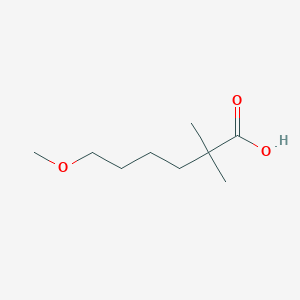

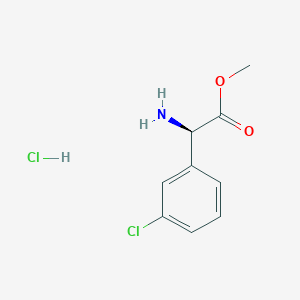

![N-cyclopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B14888322.png)
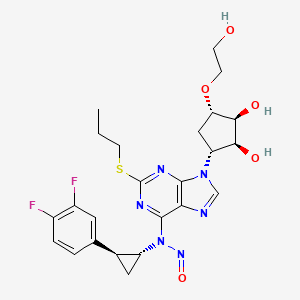
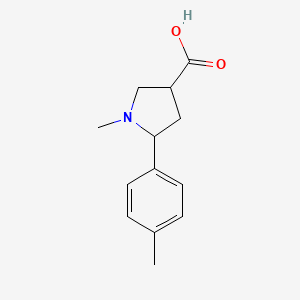
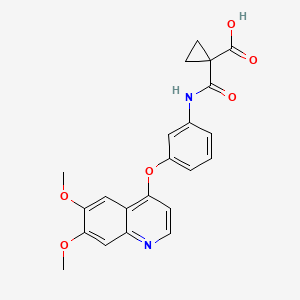
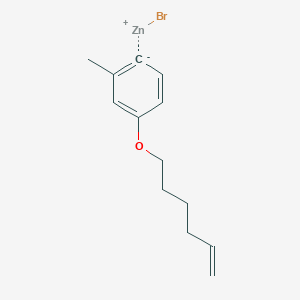
![3-Bromo-7-chloro-6-fluoro-5H-pyrido[3,2-b]indole](/img/structure/B14888336.png)
![5-Oxaspiro[2.4]heptan-7-amine](/img/structure/B14888343.png)
